Pentanoic acid, 2-(4-formylphenoxy)-
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Overview
Description
- The compound’s structure includes a benzene ring (the 4-formylphenoxy group) connected to the pentanoic acid moiety.
- It is important to note that this compound is not commonly found in biological lipids (such as fats, waxes, or phospholipids).
Pentanoic acid, 2-(4-formylphenoxy)-: is a chemical compound with the molecular formula CHNO. It consists of a pentanoic acid backbone (a five-carbon chain with a carboxylic acid group) attached to a 4-formylphenoxy group.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Pentanoic acid, 2-(4-formylphenoxy)- are not readily available in the literature.
- Industrial production methods may also be limited due to its rarity.
Chemical Reactions Analysis
- Without detailed information, we can infer that the compound may undergo various reactions typical of carboxylic acids:
Oxidation: Pentanoic acid derivatives can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group could yield an alcohol.
Substitution: Substitution reactions may occur at the benzene ring.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and Lewis acids (e.g., AlCl3) may be involved.
- Major products would vary based on the specific reaction pathway.
Scientific Research Applications
- Research applications of this compound could span several fields:
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties, potential therapeutic uses, or toxicity.
Industry: Assessing its suitability for materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, specific information regarding the mechanism of action is not readily available.
- Further research would be needed to understand how this compound exerts its effects, including identifying molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can compare it to related structures:
- Highlight its uniqueness by contrasting it with other carboxylic acids or phenolic compounds.
- Explore whether any other compounds share similar functional groups or structural features.
Biological Activity
Pentanoic acid, 2-(4-formylphenoxy)-, also known as 5-(2-Formylphenoxy)pentanoic acid, is an organic compound characterized by a pentanoic acid backbone attached to a phenyl group with a formyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The molecular formula of Pentanoic acid, 2-(4-formylphenoxy)- is C₁₁H₁₂O₃. Its structure features both a carboxylic acid functional group and an aromatic aldehyde moiety, which allows for various interactions within biological systems.
1. Antioxidant Properties
Research indicates that compounds similar to Pentanoic acid, 2-(4-formylphenoxy)- exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.
- Mechanism : The antioxidant activity is primarily attributed to the ability of the phenolic structure to donate electrons and neutralize free radicals.
- Case Study : A study demonstrated that derivatives with similar structural characteristics showed effective scavenging of DPPH radicals, indicating potential applications in preventing oxidative damage .
2. Antibacterial Activity
Pentanoic acid, 2-(4-formylphenoxy)- has shown promising antibacterial effects against various strains of bacteria.
- In Vitro Studies : In a series of tests, compounds derived from pentanoic acids demonstrated good antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL .
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Enterococcus faecalis | 3 |
Streptococcus pneumoniae | 4 |
3. Anticancer Activity
Recent studies have explored the anticancer potential of Pentanoic acid derivatives.
- Research Findings : A study synthesized several substituted pentanoic acids and evaluated their effects on cancer cell lines. Compounds were found to induce apoptosis in Jurkat E6.1 cells effectively and reduce the expression of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), both of which are implicated in cancer progression .
- Mechanism : The anticancer activity may be attributed to the compound's ability to modulate cellular signaling pathways involved in cell proliferation and survival.
Summary of Research Findings
Table summarizing key findings related to the biological activities of Pentanoic acid, 2-(4-formylphenoxy)-:
Properties
CAS No. |
1092301-10-4 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-formylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-11(12(14)15)16-10-6-4-9(8-13)5-7-10/h4-8,11H,2-3H2,1H3,(H,14,15) |
InChI Key |
ZWEXEKLLECGMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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